molecular formula C7H8F3NO3 B13425204 4-(Trifluoroacetyl)-1,4-oxazepan-7-one CAS No. 286432-58-4

4-(Trifluoroacetyl)-1,4-oxazepan-7-one

Cat. No.: B13425204
CAS No.: 286432-58-4
M. Wt: 211.14 g/mol
InChI Key: MCDOLXKDHTVEDP-UHFFFAOYSA-N
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Description

4-(Trifluoroacetyl)-1,4-oxazepan-7-one is a chemical compound that belongs to the class of trifluoroacetylated heterocycles This compound is characterized by the presence of a trifluoroacetyl group attached to an oxazepan ring The trifluoroacetyl group is known for its strong electron-withdrawing properties, which can significantly influence the reactivity and stability of the compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Trifluoroacetyl)-1,4-oxazepan-7-one typically involves the reaction of an appropriate oxazepan precursor with trifluoroacetic anhydride or trifluoroacetyl chloride. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the trifluoroacetylating agent. Common solvents used in this reaction include dichloromethane or chloroform. The reaction is often catalyzed by a Lewis acid such as aluminum chloride or boron trifluoride to enhance the electrophilicity of the trifluoroacetylating agent .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can optimize the reaction conditions and minimize the formation of by-products. Additionally, purification techniques such as recrystallization or column chromatography are employed to isolate the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

4-(Trifluoroacetyl)-1,4-oxazepan-7-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 4-(Trifluoroacetyl)-1,4-oxazepan-7-one involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroacetyl group can form strong hydrogen bonds and electrostatic interactions with amino acid residues in the active site of enzymes, thereby modulating their activity. Additionally, the oxazepan ring can interact with hydrophobic pockets in proteins, enhancing the binding affinity and specificity of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Trifluoroacetyl)-1,4-oxazepan-7-one is unique due to the combination of the trifluoroacetyl group and the oxazepan ring. This combination imparts distinct chemical properties, such as enhanced stability and reactivity, making it a valuable compound for various applications. The presence of the oxazepan ring also provides additional sites for chemical modification, allowing for the development of derivatives with tailored properties .

Properties

CAS No.

286432-58-4

Molecular Formula

C7H8F3NO3

Molecular Weight

211.14 g/mol

IUPAC Name

4-(2,2,2-trifluoroacetyl)-1,4-oxazepan-7-one

InChI

InChI=1S/C7H8F3NO3/c8-7(9,10)6(13)11-2-1-5(12)14-4-3-11/h1-4H2

InChI Key

MCDOLXKDHTVEDP-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCOC1=O)C(=O)C(F)(F)F

Origin of Product

United States

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